N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a diamide compound featuring an ethanediamide backbone (two amide groups linked by a two-carbon chain). Its substituents include a 3-hydroxypropyl group and a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)8-3-1-4-9(7-8)17-11(20)10(19)16-5-2-6-18/h1,3-4,7,18H,2,5-6H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJODCINZUKMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a compound with potential biological activity that has garnered interest in scientific research. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.
- Molecular Formula : C12H13F3N2O3
- Molecular Weight : 290.24 g/mol
- Density : 1.386 g/cm³
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, making them suitable candidates for drug development. The hydroxypropyl moiety may also facilitate interactions with biological macromolecules, enhancing the compound's efficacy.
Pharmacological Studies
- Antitumor Activity : Preliminary studies have indicated that similar compounds can exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, a study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects.
- Anti-inflammatory Effects : Compounds with structural similarities have shown promise in reducing inflammatory responses in vitro and in vivo. The mechanism often involves the modulation of pro-inflammatory cytokines, which could be a potential pathway for this compound as well.
Case Studies
Research Findings
Recent literature highlights the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound interacts at the molecular level will be crucial for its development as a therapeutic agent.
- Toxicology Studies : Initial toxicological assessments are necessary to evaluate safety profiles, particularly concerning hepatotoxicity and nephrotoxicity.
- Metabolic Pathways : Investigating the metabolic pathways involved in the biotransformation of this compound can provide insights into its efficacy and safety.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structure : Phthalimide backbone with chloro (-Cl) and phenyl substituents.
- Key Differences :
- Backbone : Phthalimide (aromatic dicarboximide) vs. ethanediamide (linear diamide).
- Substituents : Chlorine (electron-withdrawing) vs. trifluoromethyl (-CF₃) and hydroxypropyl (-CH₂CH(OH)CH₃).
(R)-α-Methyl N-[3-[3-(Trifluoromethyl)phenyl]propyl]-1-naphthalenemethane Amine ()
- Structure : Amine derivative with a trifluoromethylphenylpropyl chain and naphthalene group.
- Key Differences :
- Functional Groups : Amine (-NH₂) vs. diamide.
- Substituents : Propyl chain (-CH₂CH₂CH₂-) vs. hydroxypropyl (-CH₂CH(OH)CH₃).
- Implications : The amine group may enhance solubility in acidic environments, while the hydroxypropyl group in the target compound could improve aqueous solubility and reduce toxicity .
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide ()
- Structure : Acetamide with phenyl, hydroxyphenyl, and phenylpropyl groups.
- Key Differences :
- Backbone : Acetamide (single amide) vs. ethanediamide (dual amides).
- Substituents : Hydroxyphenyl (-C₆H₄OH) vs. trifluoromethylphenyl (-C₆H₄CF₃).
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Structure : Benzamide fungicide with -CF₃ and methoxy substituents.
- Key Differences :
- Backbone : Benzamide (aromatic amide) vs. ethanediamide.
- Substituents : Methoxypropyl (-OCH(CH₃)₂) vs. hydroxypropyl.
- Implications: Flutolanil’s methoxy group enhances lipophilicity, favoring membrane penetration in fungi. The target’s hydroxypropyl group may reduce logP (octanol-water partition coefficient), limiting agrochemical use but improving drug-like properties .
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide ()
- Structure: Sulfonamide derivative with -CF₃, cyano (-CN), and fluorophenyl groups.
- Key Differences: Functional Groups: Sulfonamide (-SO₂NH-) vs. diamide. Substituents: Cyano (-CN) vs. hydroxypropyl.
- Implications : Sulfonamides often exhibit strong acidity and protein binding; the target’s diamide structure may offer better metabolic stability .
Data Table: Structural and Functional Comparison
| Compound Name | Backbone | Key Substituents | Applications | LogP (Predicted) |
|---|---|---|---|---|
| N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | Ethanediamide | -CF₃, -CH₂CH(OH)CH₃ | Pharmaceuticals (inferred) | ~1.8 |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | -Cl, -C₆H₅ | Polymer synthesis | ~2.5 |
| Flutolanil | Benzamide | -CF₃, -OCH(CH₃)₂ | Fungicide | ~3.7 |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-... | Sulfonamide | -CF₃, -CN, -SO₂C₆H₄F | Drug candidate | ~2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
